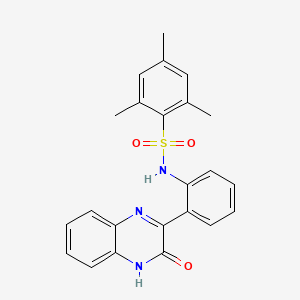

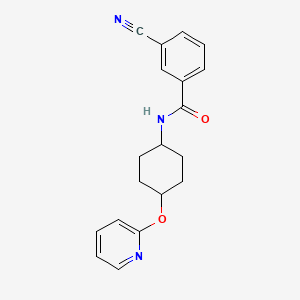

2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMB-8 and is a widely used inhibitor of phospholipase C (PLC). PLC is an essential enzyme that plays a crucial role in several cellular processes, including signal transduction, cell differentiation, and apoptosis. The inhibition of PLC by TMB-8 has been found to have several biochemical and physiological effects, making it a valuable tool for scientific research.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Bioactivity Studies

A series of benzenesulfonamide derivatives have been synthesized to evaluate their cytotoxicity, tumor specificity, and inhibitory potential against carbonic anhydrase enzymes. These compounds, including various sulfonamide structures, show significant cytotoxic activities and strong inhibition against human carbonic anhydrase isoforms, suggesting their potential in anti-tumor activity studies (Gul et al., 2016).

Oxidative Cross-Coupling Reactions

Research on N-(2‘-Phenylphenyl)benzenesulfonamides has led to the development of processes that facilitate the synthesis of complex heterocyclic compounds through oxidative cross-coupling reactions. These methodologies contribute to the synthesis of compounds with high yields and have implications for creating molecules with potential biological activities (Miura et al., 1998).

Synthetic Applications of Metalated Sulfonamides

The exploration of benzenesulfonamide as a Directed Metalation Group (DMG) uncovers its utility in the synthesis of various heterocyclic compounds. The strategic insertion of sulfonamide into molecules paves the way for novel synthetic pathways, expanding the repertoire of synthetic chemistry and offering new avenues for drug development and other applications (Familoni, 2002).

pH-Regulated Transfer Hydrogenation

Innovative catalytic systems involving benzenesulfonamide derivatives enable selective transfer hydrogenation of quinoxalines, demonstrating the influence of pH on reaction outcomes. Such findings are crucial for developing more efficient and selective synthetic processes in aqueous media, with implications for environmentally friendly chemistry (Tan et al., 2011).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Benzenesulfonamides incorporating triazole moieties have been identified as potent inhibitors of carbonic anhydrase, a key enzyme involved in various physiological processes. These compounds exhibit low nanomolar inhibitory activities against relevant human isoforms of the enzyme, underlining their potential as therapeutic agents for diseases such as glaucoma (Nocentini et al., 2016).

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-14-12-15(2)22(16(3)13-14)30(28,29)26-18-9-5-4-8-17(18)21-23(27)25-20-11-7-6-10-19(20)24-21/h4-13,26H,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVRCDVRAKJWMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(tert-butyl)isoxazol-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2699282.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2699283.png)

![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2699291.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2699299.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2699300.png)